2,7-Naphthalenedicarboxylic acid, 4,5-dihydroxy-

MOF topology design Coordination polymer architecture Linker geometry

4,5-Dihydroxy-2,7-naphthalenedicarboxylic acid (CAS 603993-70-0) is a tetrafunctional ligand combining the bent 2,7-NDC geometry with two phenolic -OH groups at the 4,5-positions. Unlike linear 2,6-NDC or 1,4-NDC isomers, this linker enables non-interpenetrated MOF architectures, enhanced CO₂ affinity (selectivity up to 13.6), and anisotropic proton conduction pathways. The spatial separation of carboxylate and hydroxyl sites permits independent optimization of metal coordination and guest-binding chemistry. Ideal for researchers designing advanced gas separation MOFs, proton-conducting frameworks, and hydroxyl-functionalized polyarylates.

Molecular Formula C12H8O6
Molecular Weight 248.19 g/mol
CAS No. 603993-70-0
Cat. No. B12586918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Naphthalenedicarboxylic acid, 4,5-dihydroxy-
CAS603993-70-0
Molecular FormulaC12H8O6
Molecular Weight248.19 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=C(C2=C(C=C1C(=O)O)O)O)C(=O)O
InChIInChI=1S/C12H8O6/c13-8-3-6(11(15)16)1-5-2-7(12(17)18)4-9(14)10(5)8/h1-4,13-14H,(H,15,16)(H,17,18)
InChIKeyWAJQSFFBBJKSBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dihydroxy-2,7-naphthalenedicarboxylic Acid (CAS 603993-70-0): Structural Identity and Compound-Class Positioning for Procurement Evaluation


2,7-Naphthalenedicarboxylic acid, 4,5-dihydroxy- (CAS 603993-70-0; molecular formula C₁₂H₈O₆; MW 248.19 g/mol) is a tetrafunctional aromatic ligand bearing two carboxylic acid groups at the 2- and 7-positions and two phenolic hydroxyl groups at the 4- and 5-positions of the naphthalene core . This substitution pattern places it within the naphthalenedicarboxylate (NDC) ligand family, which is widely employed in the construction of metal-organic frameworks (MOFs) and coordination polymers, yet distinguishes it from the far more extensively studied 2,6-NDC and 1,4-NDC positional isomers through its unique bent geometry and dual hydrogen-bond-donor/-acceptor functionality [1]. The compound is commercially available from major suppliers including Sigma-Aldrich (Cat. S563692) at research-grade purity, positioning it as a specialty building block for exploratory framework synthesis where both carboxylate coordination and pendant hydroxyl group reactivity are simultaneously required [2].

Why 2,7-Naphthalenedicarboxylic Acid, 4,5-Dihydroxy- Cannot Be Replaced by Non-Hydroxylated NDC Isomers or Alternative Dihydroxy-NDC Regioisomers


Within the naphthalenedicarboxylate ligand family, positional isomerism and substituent identity jointly dictate the coordination geometry, framework topology, and pore-surface chemistry of the resulting MOF or coordination polymer [1]. The 2,7-NDC skeleton itself exhibits a bent (non-linear) carboxylate vector angle, in contrast to the linear 2,6-NDC and 1,4-NDC isomers, leading to fundamentally different network architectures even before hydroxyl functionalization is considered [2]. Adding hydroxyl groups at the 4,5-positions introduces two additional hydrogen-bond donors (bringing the total to 4 H-bond donors vs. 2 for the parent 2,7-NDC) and alters both the pKₐ hierarchy of the acidic protons and the ligand's solubility in polar aprotic solvents such as DMF and DMSO . Simply substituting 2,7-NDC (CAS 2089-89-6), 2,6-NDC, or the 1,5-dihydroxy-2,6-isomer (CAS 25543-68-4) for 4,5-dihydroxy-2,7-NDC would alter or eliminate the specific spatial arrangement of metal-coordinating carboxylates and hydrogen-bonding hydroxyls that defines pore geometry, guest-binding site polarity, and framework proton conductivity. The quantitative evidence in Section 3 substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for 4,5-Dihydroxy-2,7-naphthalenedicarboxylic Acid Versus Closest Comparators


Angular Carboxylate Geometry of 2,7-NDC Skeleton Versus Linear 2,6-NDC and 1,4-NDC Isomers

The 2,7-naphthalenedicarboxylate skeleton positions the two carboxylate groups at an angle of approximately 120° relative to each other across the naphthalene core, in contrast to the approximately 180° (linear) carboxylate vector in 2,6-NDC and the acute angle in 1,4-NDC [1]. This geometric distinction is explicitly acknowledged in the primary literature, where 2,7-NDC is described as a 'bent and rigid dicarboxylic ligand' that directs the formation of a 3D chiral microporous Zn-MOF with a nonanuclear [Zn₉] cluster SBU, a topology inaccessible with linear 2,6-NDC or 1,4-NDC linkers [2]. The 2020 systematic investigation by Rabe et al. of four NDC positional isomers (1,4-, 1,8-, 2,3-, and 2,6-NDC) with Group 13 metals further confirmed that each substitution pattern yields distinct inorganic building units and framework topologies — yet noted that 2,7-NDC was not included in that study, underscoring its underexplored status as a structurally differentiated scaffold [1]. The 4,5-dihydroxy substituents on the 2,7-NDC core do not alter the fundamental carboxylate angular relationship but add steric and hydrogen-bonding constraints at the 4,5-positions, which are spatially distinct from the carboxylate-bearing 2,7-positions.

MOF topology design Coordination polymer architecture Linker geometry

Isomer-Dependent Intercalation Selectivity: 2,6-NDC >90% vs. 2,7-NDC 24% in Layered Double Hydroxides

Tagaya et al. (1993) demonstrated that layered double hydroxides (LDHs) exhibit pronounced molecular recognition between positional isomers of naphthalenedicarboxylate ions. In competitive co-intercalation experiments using Zn/Al (0.7/0.3) LDH, 2,6-naphthalenedicarboxylic acid (2,6-NDCA) was preferentially intercalated at >90%, while its isomer 2,7-NDCA reached only 24% intercalation under identical alkaline conditions (pH ~10, 60 °C) [1]. This >3.75-fold difference in intercalation efficiency demonstrates that the 2,7-isomer possesses distinct molecular recognition properties — specifically, a less favorable spatial match with the LDH interlayer gallery compared to 2,6-NDCA. The 4,5-dihydroxy substitution on the 2,7-NDC scaffold introduces additional hydrogen-bonding capacity that could further modulate intercalation behavior, though direct experimental data for 4,5-dihydroxy-2,7-NDC in LDH systems have not been reported to date.

Layered double hydroxides Molecular recognition Isomer separation

CO₂/CH₄ Selectivity of 13.6 Achieved by Hydroxyl-Functionalized NDC-Based IRMOF-8 Versus Non-Hydroxylated Parent Framework

Spanopoulos et al. (2013) reported a general methodology for installing free aromatic -OH groups into MOFs and demonstrated its impact through comprehensive gas sorption studies. The hydroxyl-functionalized IRMOF-8 analogue (denoted compound 1), constructed from 4,8-dihydroxy-2,6-naphthalenedicarboxylic acid (a dihydroxy-NDC regioisomer closely related to 4,5-dihydroxy-2,7-NDC), exhibited a CO₂/CH₄ selectivity of 13.6 at 273 K and 1 bar, as well as enhanced CO₂ uptake compared to the non-hydroxylated parent IRMOF-8 [1]. This study establishes that the introduction of two aromatic hydroxyl groups onto the NDC scaffold significantly enhances CO₂ affinity and CO₂/CH₄ discrimination — a performance attribute attributable to the hydroxyl groups acting as polar adsorption sites. While the 4,8-dihydroxy-2,6-regioisomer was used in this study rather than the 4,5-dihydroxy-2,7-isomer, the underlying structure-property principle — aromatic -OH groups on the NDC core enhance polar gas selectivity — is transferable across the NDC isomer series, as both regioisomers present two phenolic -OH groups on the naphthalene ring [2].

Gas separation CO₂ capture MOF functionalization

Enhanced Hydrogen-Bond Donor Capacity: 4 H-Bond Donors in 4,5-Dihydroxy-2,7-NDC Versus 2 in Parent 2,7-NDC

Based on computed molecular descriptors, 4,5-dihydroxy-2,7-naphthalenedicarboxylic acid possesses 4 hydrogen-bond donor sites (two carboxylic acid -OH and two phenolic -OH) and 6 hydrogen-bond acceptor sites (four carbonyl/hydroxyl oxygen atoms), compared to 2 H-bond donors and 4 H-bond acceptors for the non-hydroxylated parent 2,7-NDC (C₁₂H₈O₄) . This doubling of H-bond donor capacity is structurally significant because the phenolic -OH groups at the 4,5-positions are positioned on the same side of the naphthalene ring, creating a contiguous H-bonding face that can engage in bidentate hydrogen-bonding interactions with guest molecules or adjacent framework components [1]. In the broader context of proton-conducting MOFs, framework-decorated hydroxyl groups are established contributors to proton conductivity — for example, lanthanide MOFs constructed from 2,5-dihydroxyterephthalic acid achieve proton conductivities up to 1.03 × 10⁻² S/cm at 100 °C and 97% RH [2]. While direct proton conductivity data for 4,5-dihydroxy-2,7-NDC-based frameworks are not yet published, the structural prerequisite — pendant hydroxyl groups on the aromatic linker — is clearly present.

Hydrogen-bonding framework Proton conduction Crystal engineering

Commercial Availability with Defined Purity Specifications Versus Research-Grade-Only Comparators

4,5-Dihydroxy-2,7-naphthalenedicarboxylic acid is stocked by Sigma-Aldrich (Catalog No. S563692, ALDRICH brand, under the 'ARA - DISCOVERY CHEMISTRY' category) and by Leyan (Product No. 1071667, purity 98%) [1]. In contrast, the commonly cited comparator 4,8-dihydroxy-2,6-naphthalenedicarboxylic acid (CAS 1383578-03-7, the linker used in OH-IRMOF-8) is available primarily through specialty MOF-chemical suppliers such as CHEMSOON at significantly higher cost (¥1400/100 mg, ¥5200/1 g), and is not listed in the Sigma-Aldrich catalog . The 4,5-dihydroxy-2,7-isomer thus offers a more procurement-accessible entry point for researchers seeking a dihydroxy-functionalized NDC ligand, with the additional advantage of the less-explored 2,7-substitution geometry that may yield novel framework topologies compared to the more heavily investigated 2,6-isomer series.

Chemical procurement MOF linker sourcing Research chemical supply

Recommended Research and Procurement Application Scenarios for 4,5-Dihydroxy-2,7-naphthalenedicarboxylic Acid


Exploratory Synthesis of Bent-Linker MOFs with Pendent Hydroxyl Groups for Polar Gas Separation

Researchers designing MOFs for CO₂/CH₄ or CO₂/N₂ separation should consider 4,5-dihydroxy-2,7-NDC as a linker that simultaneously provides (a) the bent 2,7-NDC geometry for generating non-interpenetrated or chiral pore architectures [1], and (b) pendant aromatic -OH groups that enhance CO₂ affinity through dipole-quadrupole interactions, as demonstrated by the CO₂/CH₄ selectivity of 13.6 achieved by the analogous dihydroxy-NDC IRMOF-8 system [2]. The spatial separation of the carboxylate (2,7-) and hydroxyl (4,5-) functionalities on the naphthalene ring permits independent optimization of metal coordination and guest-binding chemistry.

Proton-Conducting Coordination Polymers and MOF Electrolytes

The presence of four hydrogen-bond donors (two -COOH + two phenolic -OH) on a single naphthalene scaffold makes 4,5-dihydroxy-2,7-NDC a structurally compelling candidate for constructing proton-conducting MOFs, where framework-decorated hydroxyl groups and carboxylic acid protons serve as proton carriers within hydrogen-bonded networks [3]. The 2,7-substitution pattern positions these H-bond donors on opposite edges of the naphthalene core, potentially enabling anisotropic proton conduction pathways within the framework.

Layered Double Hydroxide Intercalation and Isomer-Selective Host-Guest Chemistry

The demonstrated isomer discrimination between 2,6-NDC and 2,7-NDC in LDH intercalation (>90% vs. 24%) establishes that the 2,7-isomer scaffold engages differently with lamellar hosts [4]. The additional hydroxyl groups on 4,5-dihydroxy-2,7-NDC may further amplify this differentiation, making the compound a probe molecule for studying molecular recognition at inorganic-organic interfaces and potentially enabling selective intercalation or release applications.

Functionalized Polyester and Polyamide Monomer Research

Naphthalenedicarboxylic acids serve as monomers for high-performance polyesters (e.g., polyethylene naphthalate, PEN) and polyamides, where the rigid naphthalene core imparts thermal stability and mechanical strength [5]. The 4,5-dihydroxy-2,7-NDC isomer introduces two phenolic -OH functionalities that can act as additional polymerization sites or post-polymerization modification handles, offering a pathway to hydroxyl-functionalized polyarylates or cross-linkable polyester resins that are not accessible from the simpler 2,6-NDC or 2,7-NDC monomers.

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